1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol is a complex organic compound that features a bicyclic structure, which is significant in medicinal chemistry due to its potential pharmacological applications. This compound belongs to a class of molecules known as azabicyclic amines, which are characterized by their unique bicyclic framework and the presence of nitrogen atoms within the ring system.
This compound can be classified under the broader category of bicyclic amines and is specifically related to various derivatives of azabicyclo[3.2.1]octane. The classification is important as it defines its chemical behavior and potential interactions with biological systems. The structural uniqueness of this compound allows it to act as a pharmacophore, making it a candidate for drug development, particularly in the context of neurological disorders and other therapeutic areas.
The synthesis of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol typically involves multi-step organic reactions that may include cyclization processes, functional group transformations, and the incorporation of specific substituents to enhance its pharmacological properties.
The molecular formula for 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol is , with a molecular weight of approximately 197.27 g/mol. The compound features a bicyclic structure that includes both nitrogen and oxygen atoms, contributing to its unique chemical properties.
The chemical reactivity of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol can be explored through various reactions:
The mechanism of action for 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol primarily involves its interaction with neurotransmitter receptors in the central nervous system:
The physical properties of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol include:
Property | Value |
---|---|
Molecular Weight | 197.27 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Solubility | Soluble in polar solvents |
pKa | Not specified |
Chemical properties include:
1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol has several potential applications in scientific research:
The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is synthesized through intramolecular cyclization strategies that establish the bridged bicyclic architecture. A key patent describes the preparation of 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane via acid-catalyzed ring closure of a 1,4-dicarbonyl precursor, followed by reductive deprotection. This intermediate serves as the foundational core for subsequent N-alkylation [3]. Alternative routes involve lithium salt-mediated Dieckmann-type condensation of N-protected diesters, yielding the bicyclic lactam, which is then reduced to the corresponding amine using lithium aluminum hydride. The stereochemistry of the ring fusion (endo vs exo) is controlled through solvent selection and temperature during cyclization, with polar aprotic solvents favoring the endo configuration essential for pharmaceutical applications [3] [6]. Typical yields range from 65–78%, with purity highly dependent on crystallization techniques.
Table 1: Cyclization Methods for Bicyclic Core Synthesis
Starting Material | Cyclization Agent | Key Intermediate | Yield (%) | Reference |
---|---|---|---|---|
1,4-Dicarbonyl compound | Acid catalyst | 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane | 70–78 | [3] |
N-Protected diester | LiBr/LiOH | 3-Oxa-8-azabicyclo[3.2.1]octan-8-ium salt | 65–72 | [3] |
Hydroxylated pyrrolidine | Thermal cyclization | 8-H-3-oxa-8-azabicyclo[3.2.1]octane | 60–68 | [5] |
The propan-2-ol side chain is installed through nucleophilic displacement reactions between deprotonated 3-oxa-8-azabicyclo[3.2.1]octane and halogenated propyl precursors. A two-step sequence proves most efficient: (1) N-alkylation with epichlorohydrin under phase-transfer conditions (benzyltriethylammonium chloride, 10 mol%) yields the glycidyl intermediate, and (2) regioselective epoxide hydrolysis under acidic conditions (dilute H₂SO₄, 60°C) provides racemic 1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol [3]. The hydroxyl group may also be introduced indirectly via acylation-reduction: reaction with acryloyl chloride followed by borane reduction affords the secondary alcohol, albeit with lower stereocontrol (diastereomeric ratio ≤ 3:1) [8]. Critical purification involves silica gel chromatography (ethyl acetate/methanol gradients) or crystallization from toluene/heptane mixtures to achieve >98% chemical purity [6].
Table 2: Hydroxyl Group Introduction Strategies
Approach | Reagents/Conditions | Key Transformation | Efficiency |
---|---|---|---|
Epichlorohydrin alkylation | K₂CO₃, DMF, 80°C | N-glycidyl intermediate formation | 85% yield |
Epoxide hydrolysis | H₂SO₄, H₂O, 60°C | Regioselective ring opening | 92% conversion |
Acylation-reduction | Acryloyl chloride → NaBH₄ | Hydroxyl via carbonyl reduction | 75% overall |
Pharmaceutical applications necessitate enantiopure synthesis due to differential biological activity of stereoisomers. The (2R)-enantiomer (CAS# 2103094-05-7) is synthesized via kinetic resolution using Candida antarctica lipase B (CAL-B) and vinyl acetate in tert-butyl methyl ether, selectively acetylating the (S)-alcohol (E = 42) [10]. Chiral pool strategies employ (L)-tartaric acid to generate enantiopure epichlorohydrin, which undergoes regioselective ring-opening by the bicyclic amine, yielding (2S)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol with 98% ee [2]. Asymmetric hydrogenation of the ketone precursor (1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-one) using DuPhos-Rh catalysts achieves >99% ee for both enantiomers by switching ligand chirality [10]. Chiral HPLC analysis (Chiralpak AD-H column, heptane/ethanol mobile phase) confirms enantiomeric excess, with the (R)-enantiomer eluting at 14.2 min and (S) at 16.8 min [2].
Table 3: Enantiomeric Form Data
Enantiomer | CAS Number | Synthetic Method | ee (%) | Specific Rotation [α]D²⁵ |
---|---|---|---|---|
(2R)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol | 2103094-05-7 | Chiral epichlorohydrin | 98 | +23.5° (c=1, CHCl₃) |
(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol | 168476997 | Enzymatic resolution | 97 | -22.1° (c=1, CHCl₃) |
Alkylation efficiency depends critically on amine activation, electrophile reactivity, and phase-management. Deprotonation with KOH in toluene/water biphasic systems (0°C, 1 h) followed by phase-transfer-catalyzed alkylation (Aliquat 336, 5 mol%) with racemic 1-bromo-2-propanol achieves 95% conversion in ≤2 h, minimizing dialkylation byproducts to <3% [3]. Solvent screening reveals tetrahydrofuran as optimal for monosubstitution (93% yield), while DMF promotes over-alkylation (≥15% quaternary ammonium salts). Microwave irradiation (100 W, 120°C, 20 min) accelerates the reaction 8-fold versus thermal conditions. For enantioselective variants, Mitsunobu inversion with (S)-1-(4-nitrophenyl)ethyl alcohol and DIAD converts the (R)-alcohol to the (S)-configured product without racemization of the bicyclic core [6]. Alternative leaving groups include mesylates (reactivity order: Ms > Br > Cl), though bromide salts generate HBr in situ, necessitating buffering with NaHCO₃.
Table 4: Alkylation Optimization Parameters
Parameter | Optimal Condition | Suboptimal Condition | Performance Impact |
---|---|---|---|
Base/solvent | KOH/toluene-H₂O | K₂CO₃/DMF | +32% yield, -12% dialkylation |
Catalyst | Aliquat 336 (5 mol%) | None | 4x rate acceleration |
Temperature | 80°C (thermal) | 25°C | 89% vs 45% conversion |
Electrophile | 1-Bromo-2-propanol | Epichlorohydrin | Fewer oligomeric byproducts |
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0